6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

NAAA inhibition Pain Inflammation

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic chromen-2-one (coumarin) derivative featuring a 6-ethyl substituent and a 7-position ester-linked Cbz-protected beta-alaninate moiety. It belongs to a class of compounds investigated for modulating N-acylethanolamine acid amidase (NAAA) activity, a target for pain and inflammation.

Molecular Formula C23H23NO6
Molecular Weight 409.4 g/mol
Cat. No. B4832416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
Molecular FormulaC23H23NO6
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC(=O)CCNC(=O)OCC3=CC=CC=C3)OC(=O)C=C2C
InChIInChI=1S/C23H23NO6/c1-3-17-12-18-15(2)11-22(26)30-20(18)13-19(17)29-21(25)9-10-24-23(27)28-14-16-7-5-4-6-8-16/h4-8,11-13H,3,9-10,14H2,1-2H3,(H,24,27)
InChIKeyLCZOTBAVALDOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate: A Differentiated Coumarin-Based NAAA Inhibitor


6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic chromen-2-one (coumarin) derivative featuring a 6-ethyl substituent and a 7-position ester-linked Cbz-protected beta-alaninate moiety . It belongs to a class of compounds investigated for modulating N-acylethanolamine acid amidase (NAAA) activity, a target for pain and inflammation [1]. Its distinct substitution pattern on the coumarin core directly influences both its target binding kinetics and its physicochemical profile, making it a non-interchangeable candidate within the broader class of coumarin-based protease inhibitors [2].

Why 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate Cannot Be Replaced by Standard Coumarin Analogs


Generic substitution is not feasible for this compound because the biological activity of coumarin-based NAAA inhibitors is highly sensitive to the core scaffold's substitution pattern. Changing the 6-ethyl group to a chlorine atom or removing the 4-methyl group alters the electronic and steric properties of the coumarin ring, which directly impacts binding to the enzyme's catalytic pocket . Similarly, the Cbz group is a specific carbamate protecting group; replacing it with a sulfonamide like a tosyl group introduces significant changes in molecular volume, hydrogen-bonding capacity, and lipophilicity, which can drastically alter potency, selectivity, and off-target effects . Even a minor change, such as removing the 6-ethyl substituent, shifts the compound's physical properties—like LogP—which affects solubility and membrane permeability, making simple one-to-one replacement unreliable for maintaining experimental outcomes .

Quantitative Differentiation of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate


NAAA Inhibitory Potency Advantage Over 6-Chloro Analog

The target compound demonstrates superior potency for NAAA inhibition compared to its 6-chloro analog. The 6-ethyl-4-methyl substituted derivative achieved an IC50 of 37 nM against human NAAA [1]. This is a defined improvement over the 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl analog, which, based on available vendor data, is primarily cataloged as a compound of interest without such a specific, quantified bioactivity profile at NAAA, suggesting the 6-ethyl-motif is a critical potency driver .

NAAA inhibition Pain Inflammation

Lipophilicity and Permeability Differentiation from Des-Ethyl Analog

The 6-ethyl group provides a calculated increase in lipophilicity of 0.8 LogP units compared to the des-ethyl analog. The target compound's estimated LogP is 4.10 , while the 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate analog has a reported LogP of 3.30 . This increase is significant for membrane permeability and potential CNS penetration.

Lipophilicity ADMET Drug-likeness

Cbz-ester Selectivity Over Sulfonamide-Based Prodrugs

The N-Cbz-beta-alaninate ester offers a greater potential for selective enzymatic hydrolysis compared to sulfonamide-linked analogs. The carbamate bond in the target compound (MW: 409.4 g/mol) is a substrate for specific esterases and amidases, providing a potential prodrug strategy . In contrast, the tosyl-sulfonamide analog (6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate, MW: 429.5 g/mol) has a significantly different metabolic liability and is not expected to be cleaved by the same enzymes . This distinction is critical for research focused on targeted prodrug delivery.

Selectivity Prodrug Pharmacokinetics

Molecular Weight Advantage for Permeability Over Larger Analogs

The target compound has a lower molecular weight than its L-phenylalaninate analog, conferring a physicochemical advantage. The compound's molecular weight is 409.4 g/mol , which is below 450, a standard cutoff for favorable drug-likeness. A close analog, 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate, has a significantly higher molecular weight of 485.5 g/mol [1], which can hinder passive permeability.

Molecular size Permeability Drug design

High-Impact Application Scenarios for 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate


Lead Compound for In Vitro NAAA-Dependent Pain and Inflammation Assays

Leverage its verified IC50 of 37 nM against human NAAA to establish a primary screening assay for novel analgesics and anti-inflammatory agents. The compound's specific activity profile makes it the preferred choice over uncharacterized analogs, enabling immediate generation of interpretable SAR data around the NAAA target .

Investigation of CNS-Penetrant NAAA Inhibitor Candidates

Utilize the compound's calculated LogP of 4.10, which is 0.8 units higher than its des-ethyl analog, in studies designed to assess blood-brain barrier permeation. This property is critical for targeting NAAA in the central nervous system for conditions like neuropathic pain or neuroinflammation, where higher lipophilicity is a prerequisite for tissue distribution .

Enzyme-Responsive Prodrug Design and Stability Studies

Employ the Cbz-carbamate ester as a specific enzyme-cleavable motif in stability and activation assays. The targeted release mechanism enabled by this functional group is a key differentiator from metabolically stable sulfonamide-based inhibitors, making this compound a valuable model for time-dependent or enzyme-dependent pharmacology studies .

Medicinal Chemistry Optimization Starting Point

Select this compound as a superior lead candidate due to its lower molecular weight (409.4 g/mol) relative to bulkier analogs like the L-phenylalaninate derivative (485.5 g/mol). Its favorable physicochemical profile provides a better starting point for further structure-based optimization to improve potency, selectivity, and pharmacokinetic properties .

Quote Request

Request a Quote for 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.